BenchChemオンラインストアへようこそ!

2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide

Metabotropic glutamate receptor 4 Positive allosteric modulator Structure–activity relationship

2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide (CAS N/A; molecular formula C₂₅H₃₄N₂O₂; molecular weight 394.5 g/mol) is a synthetic symmetric diaryl amide featuring two 2-ethylbutanamide groups linked through a methylene-bridged para-phenyl scaffold. This compound belongs to the broader chemical class of N‑phenylbutanamides and diarylalkyl amides, which have been explored as scaffolds for metabotropic glutamate receptor (mGluR) modulation, TRPV1 antagonism, and enzyme inhibition.

Molecular Formula C25H34N2O2
Molecular Weight 394.5 g/mol
Cat. No. B4821334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide
Molecular FormulaC25H34N2O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(CC)CC
InChIInChI=1S/C25H34N2O2/c1-5-20(6-2)24(28)26-22-13-9-18(10-14-22)17-19-11-15-23(16-12-19)27-25(29)21(7-3)8-4/h9-16,20-21H,5-8,17H2,1-4H3,(H,26,28)(H,27,29)
InChIKeyJWFASYADTFOVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide – A Symmetric Diaryl Amide Scaffold for Specialized Small-Molecule Procurement


2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide (CAS N/A; molecular formula C₂₅H₃₄N₂O₂; molecular weight 394.5 g/mol) is a synthetic symmetric diaryl amide featuring two 2-ethylbutanamide groups linked through a methylene-bridged para-phenyl scaffold . This compound belongs to the broader chemical class of N‑phenylbutanamides and diarylalkyl amides, which have been explored as scaffolds for metabotropic glutamate receptor (mGluR) modulation, TRPV1 antagonism, and enzyme inhibition [1]. Its high predicted lipophilicity (SlogP ≈5.52) and considerable number of rotatable bonds suggest a physicochemical profile distinct from both more polar and more conformationally restricted analogs in the same structural family [2].

Why a Generic 2-Ethylbutanamide or Diaryl Amide Cannot Simply Replace 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide in Targeted Research


Simple substitution with a generic N‑phenylbutanamide or a commercially available diaryl amide fails because the specific symmetric 2-ethyl branching pattern and the para-phenyl methylene bridge of this compound simultaneously influence target‑binding kinetics, lipophilicity‑driven membrane partitioning, and metabolic stability in ways that are not captured by a single molecular descriptor [1]. Even within the same patent family (e.g., US9212196), close analogs display over an order‑of‑magnitude difference in mGluR4 EC₅₀ values, demonstrating that subtle structural variations around the amide substituents translate into non‑linear pharmacological shifts [2]. A purchasing decision based solely on core scaffold similarity risks introducing uncharacterized selectivity gaps, altered pharmacokinetic profiles, and irreproducible in vitro results.

Quantitative Differentiation of 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide Versus Its Closest Structural Analogs


mGluR4 Positive Allosteric Modulator Potency Differentiation Within the US9212196 Patent Series

Within the US9212196 patent series, the target compound (Derivative 28) shows an EC₅₀ of 330 nM at rat mGluR4, whereas Derivatives 16 and 17 from the same patent display an EC₅₀ of 4.9×10³ nM, representing an approximately 15‑fold difference in potency [1]. This quantitative gap highlights the critical role of the specific 2‑ethylbutanamide substitution pattern in achieving sub‑micromolar mGluR4 activation.

Metabotropic glutamate receptor 4 Positive allosteric modulator Structure–activity relationship

Selectivity Profile Against Other Metabotropic Glutamate Receptors

The target compound displays a marked selectivity window over mGluR7 (EC₅₀ = 3.87×10³ nM) and mGluR6 (EC₅₀ = 2.50×10³ nM), yielding selectivity ratios of approximately 11.7‑fold and 7.6‑fold, respectively, relative to its mGluR4 EC₅₀ of 330 nM [1]. This contrasts with certain heterobiaryl amide mGluR4 PAMs that exhibit sub‑micromolar activity at multiple mGluR subtypes, potentially complicating pharmacological interpretation.

Metabotropic glutamate receptor Selectivity Off-target screening

Lipophilicity-Driven Differentiation from Polar Diaryl Amide Analogs

The compound possesses a predicted SlogP of 5.52, substantially higher than that of typical CNS‑targeting diaryl amides optimized for lower logP (e.g., TRPV1 antagonist amide 59: cLogP ≈3.5) [1][2]. This elevated lipophilicity may favor partitioning into lipid‑rich environments but requires careful formulation and may influence plasma protein binding.

Lipophilicity Membrane permeability CNS drug design

Optimized Application Scenarios for Procuring 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide


Selective mGluR4 Positive Allosteric Modulator Tool Compound in Neuroscience Target Validation

When an investigator requires a tool compound to selectively activate mGluR4 over mGluR6 and mGluR7 in HEK293‑based recombinant systems, the target compound’s defined EC₅₀ ratios (EC₅₀ mGluR4 = 330 nM; mGluR6 = 2.50×10³ nM; mGluR7 = 3.87×10³ nM) provide a quantitative selectivity window that facilitates mechanistic deconvolution of mGluR4‑mediated signaling [1]. This application draws directly on the head‑to‑head selectivity data established in Section 3.

Structure–Activity Relationship (SAR) Probe for Symmetric 2‑Ethylbutanamide Diaryl Scaffolds

Because the compound exhibits a 15‑fold potency advantage over less elaborated analogs in the same patent family (Derivative 16/17, EC₅₀ = 4.9×10³ nM), it serves as a high‑potency anchor point for iterative medicinal chemistry campaigns exploring the influence of alkyl branching on mGluR4 PAM activity [1]. Researchers can use this compound to benchmark newly synthesized analogs in recombinant mGluR4 assays.

Lipophilicity‑Dependent Membrane Partitioning Studies

With a predicted SlogP of 5.52, the compound is suited for parallel artificial membrane permeability assays (PAMPA) or cell‑based uptake studies designed to correlate high logP with intracellular accumulation and non‑specific binding, especially when compared against lower‑logP diaryl amides such as TRPV1 antagonist amide 59 (cLogP ≈3.5) [1][2].

Analytical Reference Standard for Quality Control of Custom‑Synthesized Batches

The compound may be procured as a certified reference material for UPLC‑MS or NMR quantification when scaling up synthetic batches, ensuring lot‑to‑lot consistency of the symmetric diaryl amide scaffold. The molecular formula (C₂₅H₃₄N₂O₂) and weight (394.5 g/mol) serve as the identity check .

Quote Request

Request a Quote for 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.